REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:8]2[N:9]=[CH:10][CH:11]=[CH:12][C:7]=2[C:6](=[O:13])[O:5][C:4]1=[O:14].Br[CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19]>CC(N(C)C)=O>[CH3:19][CH:18]([CH3:20])[CH2:17][CH2:16][N:3]1[C:8]2[N:9]=[CH:10][CH:11]=[CH:12][C:7]=2[C:6](=[O:13])[O:5][C:4]1=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
0.048 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N1C(OC(C2=C1N=CC=C2)=O)=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
BrCCC(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for ½ hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography on silica gel eluting with hexanes and ethyl acetate (3:1)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCN1C(OC(C2=C1N=CC=C2)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.218 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |